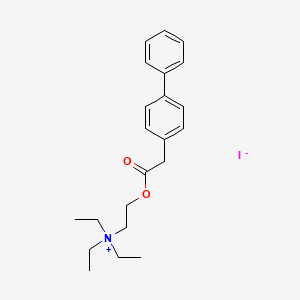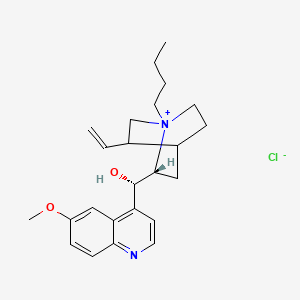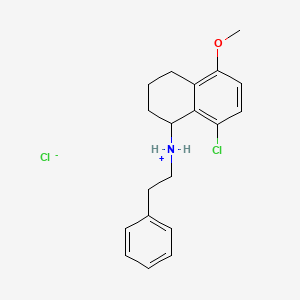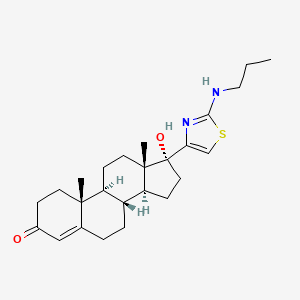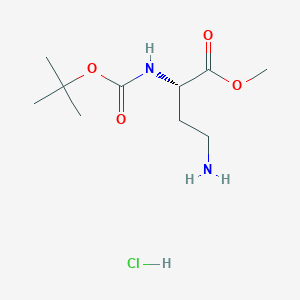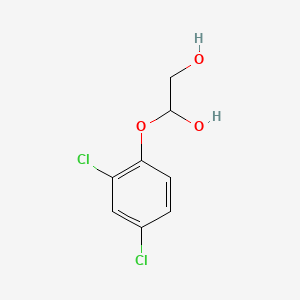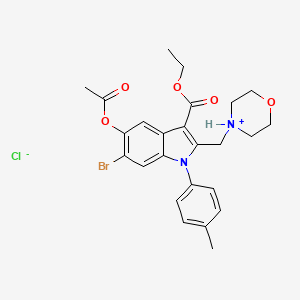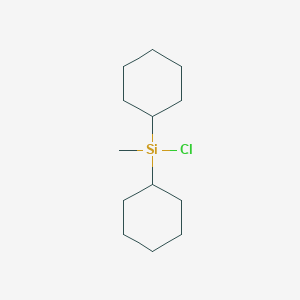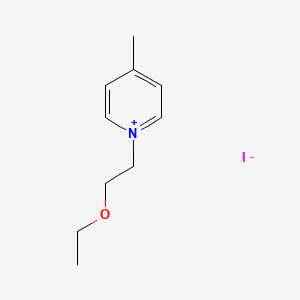
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) is a chemical compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol It is known for its unique structure, which includes a butanone backbone with a hydroxy group and a trimethoxyphenyl group attached
Vorbereitungsmethoden
The synthesis of 1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) typically involves the reaction of 4-hydroxy-1-butanone with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Condensation: It can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Wissenschaftliche Forschungsanwendungen
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) can be compared to other similar compounds, such as:
1-Butanone,1-(2,4,5-trihydroxyphenyl): This compound has a similar structure but with different hydroxylation patterns, leading to distinct chemical and biological properties.
1-Butanone,1-(2,6-dihydroxy-4-methoxyphenyl): Another similar compound with variations in the position and number of methoxy and hydroxy groups.
Eigenschaften
Molekularformel |
C13H18O5 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-hydroxy-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O5/c1-16-9-7-11(17-2)13(12(8-9)18-3)10(15)5-4-6-14/h7-8,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
CCPVPBCKLIVPAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
